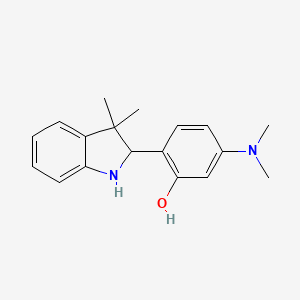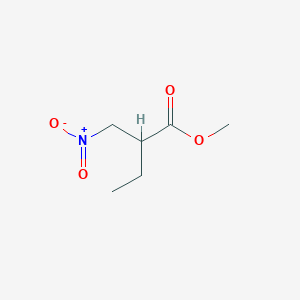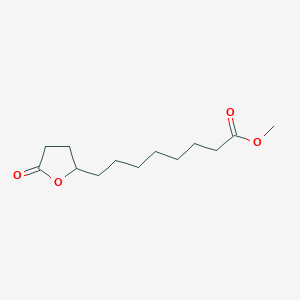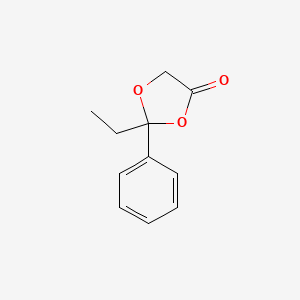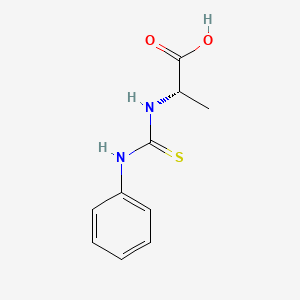![molecular formula C16H20O3 B14496260 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one CAS No. 63257-47-6](/img/structure/B14496260.png)
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a dioxaspirodecane ring system, which is a bicyclic structure containing both oxygen and carbon atoms. The presence of phenyl and dimethyl groups adds to its complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. The phenyl and dimethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break the dioxaspirodecane ring, leading to the formation of diols and other related compounds
Applications De Recherche Scientifique
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The phenyl and dimethyl groups can enhance its binding affinity and specificity, making it a potent compound in various biochemical assays .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-6-one: Similar in structure but lacks the phenyl and dimethyl groups, making it less reactive in certain chemical reactions.
Fluspirilene: A spirocyclic compound used as a neuroleptic drug, differing significantly in its pharmacological properties and applications.
1,4-Dioxaspiro[4.5]decane: Another related compound with a simpler structure, used primarily in organic synthesis
Propriétés
Numéro CAS |
63257-47-6 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C16H20O3/c1-15(2)16(11-7-6-10-13(16)17)19-14(18-15)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Clé InChI |
JGQZPVQTECTENE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCCCC2=O)OC(O1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
